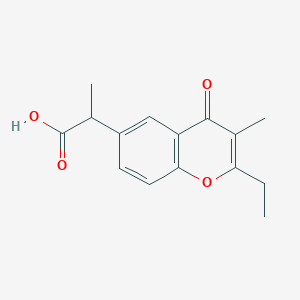methanone](/img/structure/B263877.png)
[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone, also known as CP-47,497, is a synthetic cannabinoid that has been widely researched for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been studied extensively for its effects on the endocannabinoid system.
Wirkmechanismus
[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone works by binding to and activating CB1 and CB2 receptors in the endocannabinoid system. This leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Research has shown that [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone can have a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and neuroprotective effects. [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone has also been shown to have anti-tumor effects and may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone in lab experiments is that it is a highly specific agonist for CB1 and CB2 receptors, allowing researchers to study the effects of endocannabinoid system activation in a controlled manner. However, one limitation is that [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone is a synthetic compound and may not accurately represent the effects of endocannabinoids produced naturally in the body.
Zukünftige Richtungen
Future research on [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone may focus on its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Additionally, research may focus on the development of more specific and effective agonists for CB1 and CB2 receptors. Finally, research may also investigate the potential side effects and safety profile of [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone in humans.
Synthesemethoden
The synthesis of [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-indolylacetic acid, followed by a cyclization reaction with piperidine and a subsequent reaction with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with methyl chloroformate to yield [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone.
Wissenschaftliche Forschungsanwendungen
[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Research has shown that [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone can activate both CB1 and CB2 receptors in the endocannabinoid system, leading to a range of physiological effects.
Eigenschaften
Molekularformel |
C25H21ClN2O2 |
|---|---|
Molekulargewicht |
416.9 g/mol |
IUPAC-Name |
(3S,3//'R,4//'S)-3//'-benzoyl-4//'-(4-chlorophenyl)-1//'-methylspiro[1H-indole-3,2//'-pyrrolidine]-2-one |
InChI |
InChI=1S/C25H21ClN2O2/c1-28-15-19(16-11-13-18(26)14-12-16)22(23(29)17-7-3-2-4-8-17)25(28)20-9-5-6-10-21(20)27-24(25)30/h2-14,19,22H,15H2,1H3,(H,27,30)/t19-,22+,25-/m1/s1 |
InChI-Schlüssel |
JRKXZSDHWWDBMI-RZTXVSJASA-N |
Isomerische SMILES |
CN1C[C@@H]([C@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
SMILES |
CN1CC(C(C12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
CN1CC(C(C12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



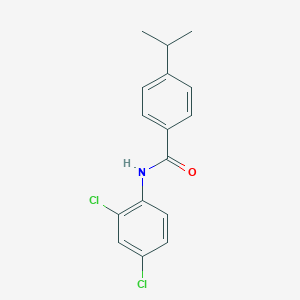
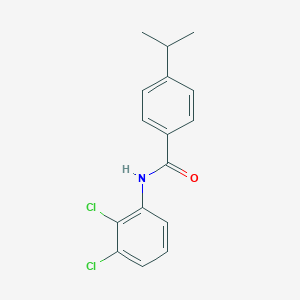
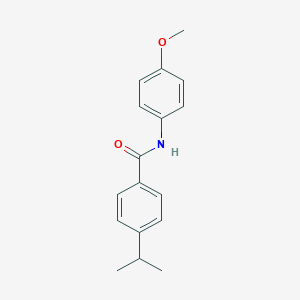
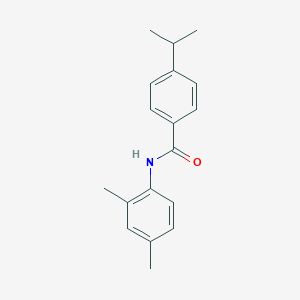

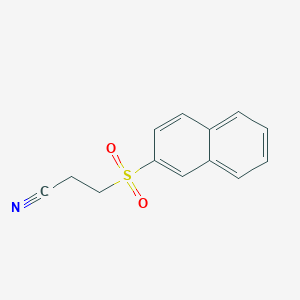
![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)




![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
